REACTION_SMILES
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[ClH:24].[H-:12].[Na+:13].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[c:14]1([S:20](=[O:21])(=[O:22])[Cl:23])[cH:15][cH:16][cH:17][cH:18][cH:19]1.[nH:1]1[cH:2][cH:3][c:4]2[cH:5][c:6]([CH:10]=[O:11])[cH:7][cH:8][c:9]12>>[n:1]1([S:20]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)(=[O:21])=[O:22])[cH:2][cH:3][c:4]2[cH:5][c:6]([CH:10]=[O:11])[cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2[nH]ccc2c1
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Name
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Type
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product
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Smiles
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O=Cc1ccc2c(ccn2S(=O)(=O)c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |